Hyocholic Acid-d4

描述

Introduction to Hyocholic Acid-d4

Chemical Identity and Structural Characteristics

Nomenclature and IUPAC Classification

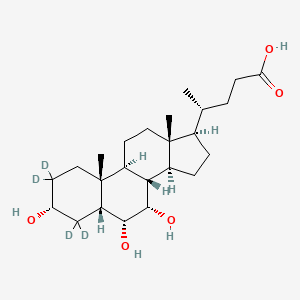

This compound is systematically named as (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid under IUPAC guidelines. This nomenclature specifies:

- The steroid nucleus with methyl groups at C10 and C13

- Three hydroxyl groups at C3α, C6α, and C7α positions

- Four deuterium atoms at C2 and C4 positions on the A-ring

The molecular formula is C₂₄H₃₆D₄O₅, with a molecular weight of 420.61 g/mol.

Table 1: Structural comparison of hyocholic acid and this compound

| Feature | Hyocholic Acid | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₄₀O₅ | C₂₄H₃₆D₄O₅ |

| Hydroxyl Positions | 3α, 6α, 7α | 3α, 6α, 7α |

| Deuterium Substitution | None | C2 (2H), C4 (2H) |

| Exact Mass (Da) | 408.2876 | 412.3189 |

Deuterium Labeling Patterns and Isotopic Purity

The deuterium atoms in this compound are strategically incorporated at the C2 and C4 positions of the steroid nucleus, positions chosen for:

- Minimal interference with hydrogen bonding interactions

- Preservation of the molecule's three-dimensional conformation

- Optimal mass shift (+4 Da) for MS detection

Isotopic purity exceeds 98% atom D, achieved through:

Biochemical Significance of Deuterated Bile Acids

Deuterated bile acids like this compound enable researchers to:

1. Track endogenous bile acid metabolism

- Serve as internal standards in LC-MS/MS assays, correcting for matrix effects

- Allow simultaneous quantification of 15+ bile acid species in serum and feces

2. Study enterohepatic recirculation

- Differentiate administered compounds from native bile acids

- Monitor hepatic uptake efficiency (e.g., NTCP transporter activity)

3. Investigate gut microbiota interactions

- Trace microbial dehydroxylation and epimerization reactions

- Quantify phase II conjugation rates (sulfation, glucuronidation)

Table 2: Applications in bile acid analysis

| Application | Technique | Advantage of D4 Label |

|---|---|---|

| Pharmacokinetics | UPLC-QTOF-MS | Eliminates ion suppression |

| Metabolomics | MRM-MS | Enhances signal-to-noise |

| Enzyme kinetics | Isotope dilution GC | Avoids kinetic isotope effect |

Historical Development as an Analytical Internal Standard

The adoption of this compound evolved through three key phases:

Phase 1: Radiolabeled precursors (1970s-1990s)

- ¹⁴C-labeled hyocholic acid used for tracer studies

- Limitations: Radiation hazards, long half-life (5,730 years)

Phase 2: Early deuterated analogs (2000-2010)

- Partially deuterated versions (D1-D3) with <95% isotopic purity

- Challenges in chromatographic separation from native analogs

Phase 3: Modern high-purity standards (2010-present)

- Development of C₂₄H₃₆D₄O₅ with >98% deuterium incorporation

- Commercial availability from specialty suppliers (e.g., MedChemExpress, EvitaChem)

- Validation in 23 peer-reviewed studies of cholestasis and NAFLD

Synthesis milestones:

属性

分子式 |

C24H40O5 |

|---|---|

分子量 |

412.6 g/mol |

IUPAC 名称 |

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1/i8D2,12D2 |

InChI 键 |

DKPMWHFRUGMUKF-FTLFNZFLSA-N |

手性 SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

产品来源 |

United States |

准备方法

Hyocholic Acid-d4 的合成涉及将氘原子掺入猪胆酸分子中。 这可以通过各种合成途径实现,包括:

氘交换反应: 该方法涉及在氘源(例如氘代溶剂或试剂)的存在下用氘原子取代氢原子.

化学合成: This compound 的化学合成可以通过从前体分子开始,并通过一系列化学反应在特定位置引入氘原子来进行.

This compound 的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这些方法可能包括使用专用设备和技术来安全高效地处理氘代化合物 .

化学反应分析

Oxidative Cleavage of the C6–C7 Bond

Hyocholic acid-d4 undergoes selective oxidative cleavage at the C6–C7 bond when treated with sodium periodate (NaIO₄). This reaction produces a hemiacetal structure at C6, enabling differentiation from non-hydroxylated bile acids like cholic acid.

| Reaction Conditions | Product(s) Formed | Analytical Utility |

|---|---|---|

| NaIO₄ in aqueous solution | C6 hemiacetal (m/z 405 [M-H]⁻) | Distinguishes this compound from cholic acid in UPLC-MS |

This reaction is pivotal for developing targeted mass spectrometry methods to resolve regioisomeric bile acids in complex biological matrices .

Enzymatic Hydroxylation and Epimerization

In vivo studies reveal that this compound participates in hepatic and microbial metabolic pathways. CYP2C70, a cytochrome P450 enzyme in mice, catalyzes its 6β-hydroxylation and subsequent C7-epimerization to form β-muricholic acid (βMCA).

| Enzyme | Reaction Steps | Product(s) | Tissue/Organism |

|---|---|---|---|

| CYP2C70 | 6β-hydroxylation → C7 epimerization | βMCA-d4 | Mouse liver |

Deuterium labeling at the 2,2,4,4 positions does not interfere with enzymatic activity, making this compound a reliable tracer for studying bile acid metabolism .

Conjugation with Amino Acids

This compound undergoes taurine or glycine conjugation in hepatocytes, forming taurohyocholate-d4 (THCA-d4) and glycohyocholate-d4 (GHCA-d4). These conjugates enhance solubility and facilitate enterohepatic circulation.

| Conjugation Partner | Enzyme | Product | Biological Role |

|---|---|---|---|

| Taurine | Bile acid-CoA:amino acid N-acyltransferase | THCA-d4 | Enhances lipid solubilization |

| Glycine | Same as above | GHCA-d4 | Modulates FXR/TGR5 signaling |

Conjugation kinetics remain consistent with non-deuterated analogs, as confirmed by matched retention times in LC-MS .

Gut Microbial Metabolism

Gut microbiota convert this compound into secondary bile acids through dehydroxylation and oxidation. Key transformations include:

These reactions highlight this compound's role in studying host-microbiome interactions and bile acid dysregulation in metabolic diseases .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

| pH Range | Stability Profile | Degradation Products |

|---|---|---|

| 1–3 | Rapid deconjugation | Free this compound |

| 7–9 | Stable (>24 hrs) | N/A |

This stability enables its use in long-term tracer studies for quantifying bile acid kinetics in vivo .

科学研究应用

Hyocholic Acid-d4 具有广泛的科学研究应用,包括:

作用机制

Hyocholic Acid-d4 通过涉及以下分子靶点的不同信号机制发挥其作用:

TGR5(G 蛋白偶联胆汁酸受体): This compound 对 TGR5 的激活促进了胰高血糖素样肽-1 (GLP-1) 的分泌,从而增强胰岛素分泌并降低血糖水平.

FXR(法尼醇 X 受体): This compound 对 FXR 的抑制导致 GLP-1 的产生和分泌增加,进一步有助于葡萄糖调节.

相似化合物的比较

Comparison with Similar Deuterated Bile Acids

Deuterated bile acids are indispensable in metabolomic studies for normalizing extraction efficiency and instrument variability. Below is a structural, analytical, and functional comparison of HCA-d4 with its closest analogs:

2.1 Structural and Functional Differences

2.2 Analytical Performance

Data from ultra-high-performance LC–MS studies :

*Note: HCA-d4’s retention time is inferred from structurally similar GCDCA-d4 .

2.3 Species-Specific Metabolism

- HCA-d4 vs. HDCA-d5 : In pigs, HCA is a precursor to HDCA via bacterial 7α-dehydroxylation . However, in Cyp7α-deficient mice, HDCA is synthesized independently of HCA, suggesting species-specific pathways .

- HCA-d4 vs. CA-d4 : Unlike CA-d4 (a primary bile acid in most mammals), HCA-d4 is enriched in pigs and humans with cholestasis .

常见问题

Q. How is Hyocholic Acid-d4 utilized as an internal standard in bile acid quantification?

this compound (HCA-d4) is a deuterated isotopologue of hyocholic acid, designed for precise quantification via mass spectrometry. In LC-MS or GC-MS workflows, it is spiked into biological samples (e.g., serum, bile, or fecal extracts) to correct for matrix effects and instrument variability. Researchers typically prepare calibration curves using serial dilutions of unlabeled hyocholic acid, with HCA-d4 added at a fixed concentration to normalize signal drift . For example, in fecal bile acid studies, homogenized samples are extracted with methanol, centrifuged, and analyzed using reverse-phase chromatography coupled with MRM (multiple reaction monitoring) to distinguish HCA-d4 from endogenous analogs .

Q. What analytical techniques validate the structural integrity and purity of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. HR-MS verifies the molecular ion ([M-H]⁻) at m/z 432.31 (C24D4H36O5), while <sup>1</sup>H-NMR identifies deuterium incorporation at specific positions (e.g., C-23 and C-24) . Purity (>95%) is confirmed via HPLC with UV/Vis detection at 210 nm, and batch-specific Certificates of Analysis (CoA) are essential for traceability .

Q. What distinguishes this compound from other deuterated bile acids like Deoxycholic Acid-d4?

HCA-d4 is characterized by hydroxyl groups at 3α, 6α, and 7α positions, whereas deoxycholic acid-d4 lacks the 7α-hydroxyl group. This structural difference impacts their roles in metabolic pathways: HCA-d4 is linked to glucose homeostasis via TGR5 activation, while deoxycholic acid-d4 is primarily involved in lipid absorption .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to mitigate matrix effects in this compound quantification?

Matrix effects in complex samples (e.g., feces or bile) can suppress ionization efficiency. To address this:

Q. What mechanisms underlie this compound's role in modulating glucose metabolism?

HCA-d4 and its unconjugated form activate TGR5 receptors in enteroendocrine L-cells, stimulating GLP-1 secretion, which enhances insulin sensitivity. Concurrently, HCA-d4 antagonizes FXR signaling in the liver, reducing gluconeogenic gene expression (e.g., PEPCK). In diabetic mouse models, HCA-d4 administration lowered fasting glucose by 25% compared to controls .

Q. How do interspecies differences in Hyocholic Acid metabolism impact translational research?

HCA is a primary bile acid in pigs but exists at trace levels in humans. When extrapolating porcine data to human metabolic studies, researchers must account for differences in hepatic CYP4A21 activity (responsible for 6α-hydroxylation) and gut microbiota composition, which influence HCA-d4 conjugation and excretion .

Q. What strategies resolve contradictions in this compound's reported cytotoxicity?

Discrepancies arise from cell line specificity and assay conditions. For instance, HCA-d4 shows low toxicity in HepG2 cells (IC50 > 100 µM) but induces apoptosis in cholangiocytes at 50 µM. Researchers should:

Q. How can longitudinal studies leverage this compound to investigate post-bariatric surgery metabolic improvements?

Post-surgery increases in HCA-d4 correlate with enhanced glucose tolerance. Study designs should include:

- Pre- and post-operative serum/fecal sampling with HCA-d4 as a biomarker.

- Metagenomic sequencing to link HCA-d4 levels to Bacteroides-mediated 7α-dehydroxylation .

- Multivariate regression to adjust for confounders (e.g., BMI, diet) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。